molecular formula C15H9ClN4O B11836203 3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one CAS No. 95353-73-4

3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one

Cat. No.: B11836203
CAS No.: 95353-73-4
M. Wt: 296.71 g/mol
InChI Key: HKVPKEIFYMDWII-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazoloquinazoline family, known for its diverse biological activities, including anticancer, antimicrobial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 3-amino-1,2,4-triazole in the presence of a base, followed by cyclization with ortho-aminobenzamide . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its anticancer, antimicrobial, and antifungal properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a potent inhibitor of enzymes like PCAF .

Properties

CAS No.

95353-73-4

Molecular Formula

C15H9ClN4O

Molecular Weight

296.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C15H9ClN4O/c16-10-5-7-11(8-6-10)19-9-17-20-14(21)12-3-1-2-4-13(12)18-15(19)20/h1-9H

InChI Key

HKVPKEIFYMDWII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)N(C=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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